molecular formula C19H23F2N3O3 B7090084 N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide

N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide

Cat. No.: B7090084
M. Wt: 379.4 g/mol
InChI Key: CAVDXKKUSORLMO-UHFFFAOYSA-N
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Description

N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-12(22-17(26)24-10-18(11-24)9-19(18,20)21)13-2-6-15(7-3-13)27-8-16(25)23-14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVDXKKUSORLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC(=O)NC2CC2)NC(=O)N3CC4(C3)CC4(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Difluoro Group: The difluoro group is introduced via a fluorination reaction, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Phenyl and Cyclopropylamino Groups: These groups are typically introduced through nucleophilic substitution reactions, where the phenyl and cyclopropylamino groups are attached to the core structure under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle increased volumes.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential pharmacological properties could make it a candidate for drug development. Researchers might explore its efficacy in treating various diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[2.3]hexane-5-carboxamide: shares similarities with other spirocyclic compounds and fluorinated amides.

    Spirocyclic Compounds: These compounds are known for their unique three-dimensional structures, which can impart specific biological activities.

    Fluorinated Amides: The presence of fluorine atoms can enhance the compound’s stability and bioavailability.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of N-[1-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2,2-difluoro-5-azaspiro[23]hexane-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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